![molecular formula C21H17BrN4O3 B2741119 1-{4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperidine CAS No. 1251603-31-2](/img/structure/B2741119.png)
1-{4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a complex organic molecule that likely contains a piperidine ring, an oxadiazole ring, and a chlorophenyl group . Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five methylene bridges (-CH2-) and one amine bridge (-NH-) . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The chlorophenyl group is a phenyl ring substituted with a chlorine atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The piperidine and oxadiazole rings would contribute to the rigidity of the molecule, while the chlorophenyl group could potentially participate in various interactions due to the presence of the electronegative chlorine atom .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. The piperidine ring might undergo reactions at the nitrogen atom, while the oxadiazole ring might be involved in reactions at the oxygen or nitrogen atoms. The chlorophenyl group could potentially undergo substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the size and shape of the molecule, the types and locations of functional groups, and the presence of any chiral centers could all influence its properties .
Scientific Research Applications
Neurological Applications
Piperidine-based compounds, including our target molecule, may have implications in neurology. For instance, BF2.649 , a nonimidazole inverse agonist at the histamine H3 receptor, enhances vigilance and cognition. Understanding the precise mechanisms and potential therapeutic applications of these compounds in neurological disorders remains an active area of research .
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the CCR5 receptor . The CCR5 receptor is a protein on the surface of white blood cells that is involved in the immune system as it acts as a receptor for chemokines . This receptor is also utilized by HIV to enter and infect host cells .
Mode of Action
The compound interacts with its target, the CCR5 receptor, by binding to it . This binding prevents HIV from attaching to the CCR5 receptor, thereby blocking its entry into the host cell . This mechanism of action is why such compounds are often referred to as CCR5 antagonists .
Biochemical Pathways
The compound’s interaction with the CCR5 receptor affects the biochemical pathway of HIV entry into host cells . By blocking the CCR5 receptor, the compound prevents the virus from entering the cell, thus interrupting the viral replication process .
Result of Action
The result of the compound’s action is the prevention of HIV entry into host cells, thereby inhibiting viral replication . This can lead to a decrease in viral load and potentially slow the progression of HIV infection .
properties
IUPAC Name |
1-(3-bromophenyl)-3-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O3/c1-13(2)28-17-8-6-14(7-9-17)20-23-21(29-25-20)19-18(27)10-11-26(24-19)16-5-3-4-15(22)12-16/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIDYOJBHHRCMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.